tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate
Description
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate (CAS: 1035818-88-2) is a carbamate derivative characterized by a tert-butyl-protected amine linked via a 2-oxoethyl chain to a 4-fluoro-3-methylphenyl aromatic ring. Its molecular formula is C₁₄H₁₈FNO₃, with a molecular weight of 267.3 g/mol and predicted physicochemical properties, including a density of 1.131±0.06 g/cm³, boiling point of 402.1±35.0°C, and pKa of 10.81±0.46 . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimalarial candidates (e.g., mCMQ069), where its tert-butyl carbamate group enhances stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9-7-10(5-6-11(9)15)12(17)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCDKBRRCQJMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CNC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate typically proceeds via:
- Formation of the carbamate backbone by reaction of amine or amino acid derivatives with tert-butyl chloroformate or related reagents.
- Introduction of the 4-fluoro-3-methylphenyl moiety through coupling reactions or direct substitution.
- Optional functional group transformations such as oxidation or reduction to achieve the ketoethyl side chain.
Preparation via Carbamate Formation and Subsequent Functionalization
A widely documented approach involves starting from tert-butyl (2-amino-2-oxoethyl)carbamate or related amino acid derivatives, followed by functional group transformations and coupling to introduce the aromatic substituent.
Key Reaction Conditions and Findings:
Specific Preparation Method from Patent Literature
A notable method described in patent WO2011037947A1 outlines a three-step synthesis for related carbamate esters, which can be adapted for this compound:
| Step | Description | Key Reagents | Outcome |
|---|---|---|---|
| 1. Boronic acid formation | Treatment of (4-fluoro-benzyl)-carbamic acid tert-butyl ester under boronation conditions | Boron reagents, base | Formation of 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid intermediate |
| 2. Suzuki coupling | Reaction of boronic acid intermediate with 4-halo-pyridine derivatives | Pd catalyst, base, 4-chloro- or 4-bromo-pyridine | Formation of (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester |
| 3. Selective hydrogenation | Hydrogenation to reduce pyridine ring and finalize structure | H2, Pd/C catalyst | Yields target carbamate derivative with piperidinyl substituent |
Though this method targets a piperidinyl derivative, the boronic acid formation and Suzuki coupling steps provide a robust framework adaptable to the synthesis of this compound by substituting appropriate aryl halides and boronic acids.
Experimental Data on Thionation and Carbamate Synthesis
From detailed experimental reports:
| Entry | Reagents & Solvent | Temperature | Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|
| 1 | Lawesson's reagent in THF | 20°C | 16 h | 100% | Silica gel chromatography (3% MeOH-CH2Cl2) | High yield, light green solid obtained |
| 2 | Lawesson's reagent in THF | 20°C | 24 h | 78% | Silica gel chromatography (20% EtOAc/hexanes) | Slightly lower yield with longer reaction time |
| 3 | Lawesson's reagent in CH2Cl2 | 20°C | 16 h | 60% | Flash chromatography (hexane/EtOAc 1:1) | Inert atmosphere required, white solid product |
| 4 | Lawesson's reagent in THF | 20°C | Overnight | 51% | Flash chromatography (EtOAc/CH2Cl2 1:9) | Moderate yield, inert atmosphere necessary |
| 5 | Lawesson's reagent in CH2Cl2 | 20°C | 12 h | 42% | Silica gel chromatography (50% Et2O in hexanes) | Lower yield, shorter reaction time |
These data demonstrate the use of Lawesson's reagent as a key reagent for modifying the carbamate or related amide functionalities, with solvent choice and reaction time influencing yield and purity.
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Key Reagents | Typical Yields | Comments |
|---|---|---|---|---|
| Carbamate formation | Reaction of amino acid derivatives with tert-butyl chloroformate | tert-butyl chloroformate, base | >90% | Standard protection step |
| Thionation | Conversion of carbonyl to thiocarbonyl using Lawesson's reagent | Lawesson's reagent, THF or CH2Cl2 | 42–100% | Requires inert atmosphere; purification by chromatography |
| Boronic acid intermediate formation | Boronation of fluoro-substituted benzyl carbamate | Boron reagents, base | Moderate to high | Intermediate for coupling |
| Suzuki coupling | Cross-coupling with aryl halides | Pd catalyst, base, aryl halide | Moderate to high | Enables introduction of fluoro-methylphenyl group |
| Hydrogenation | Reduction of heteroaryl substituents (if applicable) | H2, Pd/C | High | Final step in some synthetic routes |
Research Findings and Considerations
- The use of Lawesson's reagent is pivotal in modifying the carbamate structure, particularly for introducing thiocarbonyl functionalities or facilitating rearrangements.
- Suzuki coupling reactions provide a versatile and efficient method for installing the 4-fluoro-3-methylphenyl substituent with high regioselectivity.
- Reaction conditions such as solvent, temperature, and atmosphere (inert gas) significantly affect yield and purity.
- Purification typically involves silica gel chromatography with solvent systems tailored to the polarity of intermediates and products.
- Patent literature reveals that multi-step syntheses involving boronic acid intermediates and selective hydrogenation can be adapted to synthesize related carbamate derivatives with complex aromatic substitutions.
Chemical Reactions Analysis
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Scientific Research Applications
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the carbamate group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the phenyl ring, side-chain modifications, or functional groups. Key examples include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to the 4-bromo analog (), which may slow reactions due to steric bulk .
- Side-Chain Modifications : The 1-methyl addition in the ethyl chain () introduces steric effects that could influence binding to biological targets .
Biological Activity
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, including a tert-butyl group and a fluoro-substituted aromatic ring, has potential biological activities that make it a candidate for further research and development.
- Molecular Formula: C14H19FN2O3
- IUPAC Name: this compound
- Molecular Weight: 282.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The compound acts as an enzyme inhibitor, binding to the active site of target enzymes and thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathways involved.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The inhibition can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.
Antitumor Activity
Studies have demonstrated that derivatives similar to this compound show promising antitumor properties. For example, compounds with similar structural motifs have been tested against various cancer cell lines, revealing significant cytotoxic effects.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon Cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (T-cell Leukemia) | 1.98 ± 1.22 |
| This compound | TBD | TBD |
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of various carbamate derivatives on colon carcinoma cells (HCT-15). The results indicated that compounds with a methyl group at position 4 of the phenyl ring enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be leveraged in drug design.
- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with specific metabolic enzymes. The findings suggested that the presence of the fluoro group significantly impacted binding affinity and inhibitory potency.
Pharmacological Potential
The pharmacological potential of this compound extends beyond enzyme inhibition and anticancer activity. Preliminary studies suggest possible applications in treating metabolic disorders due to its ability to modulate enzyme functions critical in metabolic pathways.
Q & A
Q. How to troubleshoot low yields in carbamate deprotection reactions?
- Answer :
- Deprotection protocol : Use 4M HCl in dioxane (2–4 hours, room temperature) for efficient tert-butyl group removal .
- Side reactions : Neutralize residual acid with NaHCO to prevent amine protonation.
Q. What strategies mitigate byproduct formation during bromination?
- Answer :
- Controlled bromine addition : Use stoichiometric Br (1.4 equiv) in acetic acid to avoid over-bromination .
- Temperature : Maintain 0–5°C to suppress electrophilic aromatic substitution at undesired positions .
Applications in Drug Discovery
Q. How is this compound utilized in developing protease inhibitors or antimalarials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
